(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane
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Overview
Description
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane is a marine natural product with the chemical formula C10H13BrCl2 . It is a brominated and chlorinated cyclohexane derivative, known for its unique structural features and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane involves several steps, starting from readily available precursors. The key steps include halogenation and cyclization reactions. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can remove halogen atoms, potentially altering the compound’s biological activity.
Substitution: This reaction can replace halogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Scientific Research Applications
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane has several scientific research applications:
Chemistry: It serves as a model compound for studying halogenated cyclohexanes and their reactivity.
Mechanism of Action
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane exerts its effects primarily through the release of histamine from mast cells. This action is mediated by its interaction with specific receptors on the cell surface, leading to a cascade of intracellular events that result in histamine release . The exact molecular targets and pathways involved are still under investigation, but its activity is significantly reduced by H1-histamine receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
Plocamadiene B: Another brominated and chlorinated cyclohexane derivative with similar biological activities.
Halogenated Cyclohexanes: A broader class of compounds with varying degrees of halogenation and biological activities.
Uniqueness
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. Its ability to induce histamine release sets it apart from other similar compounds, making it a valuable tool for scientific research .
Properties
CAS No. |
66321-25-3 |
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Molecular Formula |
C10H13BrCl2 |
Molecular Weight |
284.02 g/mol |
IUPAC Name |
(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane |
InChI |
InChI=1S/C10H13BrCl2/c1-7-6-10(2,13)9(11)5-8(7)3-4-12/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10+/m0/s1 |
InChI Key |
PHJVUZPRYAGZPD-RPYIUOHFSA-N |
SMILES |
CC1(CC(=C)C(CC1Br)C=CCl)Cl |
Isomeric SMILES |
C[C@]1(CC(=C)[C@H](C[C@H]1Br)/C=C/Cl)Cl |
Canonical SMILES |
CC1(CC(=C)C(CC1Br)C=CCl)Cl |
Synonyms |
plocamadiene A |
Origin of Product |
United States |
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